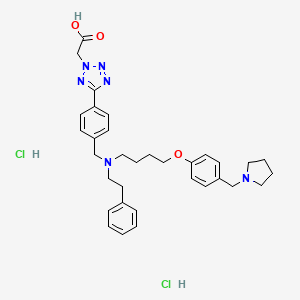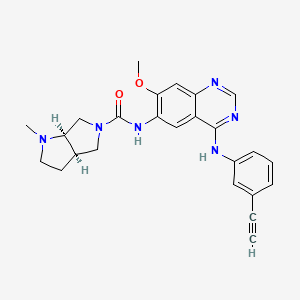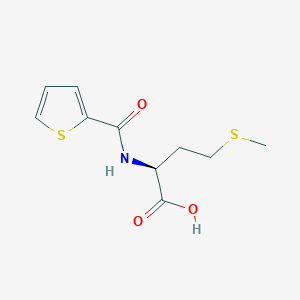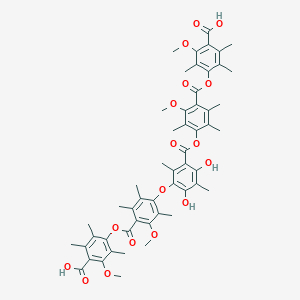![molecular formula C18H13ClFN7O B611407 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 1144477-35-9](/img/structure/B611407.png)
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
Overview
Description
TM N1324 is a potent and selective GPR39 agonist and is orally bioavailable.
Scientific Research Applications
Agonist of GPR39
TM-N1324 is an agonist of GPR39, a G-protein-coupled receptor activated by Zn2+ . It is selective for GPR39 over a panel of 165 GPCRs, including the growth hormone (GH) secretagogue receptor (GHS-R) and motilin receptor, at 1 µM .
Control of Glucose-Induced Insulin Secretion
GPR39, which TM-N1324 activates, has been implicated in the control of glucose-induced insulin secretion . This suggests that TM-N1324 could potentially be used in research related to diabetes and other metabolic disorders.
Pancreatic β-Cell Differentiation
GPR39 is also involved in pancreatic β-cell differentiation . Therefore, TM-N1324 could be used in research studying the development and function of the pancreas, particularly in relation to diabetes.
Control of Lipolysis in White Adipose Tissue
Another function of GPR39 is the control of lipolysis in white adipose tissue . This means that TM-N1324 could be used in research related to obesity and other conditions associated with fat metabolism.
Potential Role in Depression Pathophysiology
GPR39 may also be involved in the pathophysiology of depression . This suggests that TM-N1324 could be used in research studying the biological basis of depression and potential treatments for this condition.
Inhibition of Ghrelin Secretion
TM-N1324 is known to stimulate gastric somatostatin secretion, indirectly inhibiting ghrelin secretion . This could make it a useful tool in research related to appetite regulation and disorders such as obesity and anorexia nervosa.
Stimulates GLP-1 Secretion
TM-N1324 stimulates GLP-1 secretion in metabolic studies . GLP-1 is an important hormone in the regulation of blood sugar levels, and this property of TM-N1324 could make it useful in diabetes research.
Tool to Explore the Physiological Function of GPR39
Given its potent and selective activation of GPR39, TM-N1324 serves as a tool to explore the physiological function of GPR39 . This could be valuable in a wide range of research fields where GPR39 is of interest.
Mechanism of Action
Target of Action
TM-N1324, also known as “4-(2-Chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one” or “4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol”, is an agonist of the G-Protein-Coupled Receptor 39 (GPR39) . GPR39 is a member of the ghrelin receptor family that has been implicated in the control of glucose-induced insulin secretion, pancreatic β-cell differentiation, control of lipolysis in white adipose tissue, and may also be involved in the pathophysiology of depression .
Mode of Action
TM-N1324 activates human GPR39 with high efficacy and potencies of 280 nM and 9 nM in the absence and presence of Zn2+, respectively . It has similar potencies on murine GPR39, with EC50s of 180 nM and 5 nM in the absence and presence of Zn2+ .
Biochemical Pathways
The activation of GPR39 by TM-N1324 leads to the inhibition of the release of ghrelin and somatostatin from primary gastric mucosa cells . This suggests that TM-N1324 may affect the ghrelin signaling pathway, which plays a crucial role in energy homeostasis, glucose and lipid metabolism, gastrointestinal motility, cardiovascular function, reproduction, and bone formation .
Pharmacokinetics
TM-N1324 has promising in vitro ADME properties . It has reasonably good aqueous solubility (65 μM at pH 7.0) , which is important for its bioavailability.
properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNVXRIWKKWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














